2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide
Description
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-furan-2-ylmethylideneamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-10-8-12(16)5-6-14(10)21-11(2)15(19)18-17-9-13-4-3-7-20-13/h3-9,11H,1-2H3,(H,18,19)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRJPXLYQNSGBP-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 2-Methylphenol
Chlorination at the 4-position of o-cresol is achieved using hypochlorous acid (HOCl) generated in situ from sodium hypochlorite (NaOCl) and hydrochloric acid (HCl). Key conditions include:
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Catalyst : Sulfuric acid or iodine enhances regioselectivity for 4-chloro-2-methylphenol.
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Temperature : Maintained at 0–20°C to minimize dichlorination byproducts.
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pH : Controlled below 9.4 to favor HOCl over OCl⁻, optimizing chlorination efficiency.
The reaction yields 4-chloro-2-methylphenol with >90% purity, confirmed by gas chromatography.
Condensation with Propanoic Acid
4-Chloro-2-methylphenol undergoes nucleophilic substitution with methyl propanoate in an alkaline medium (e.g., NaOH/ethanol):
The ester is hydrolyzed to 2-(4-chloro-2-methylphenoxy)propanoic acid using aqueous HCl.
Formation of 2-(4-Chloro-2-methylphenoxy)propanehydrazide
The carboxylic acid is converted to its hydrazide via a two-step process:
Esterification
The acid reacts with methanol under acidic conditions (H₂SO₄) to form the methyl ester:
Hydrazinolysis
The ester reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux:
Key Parameters :
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Molar Ratio : 1:1.2 (ester:hydrazine) for complete conversion.
Condensation with Furfural to Form the Schiff Base
The hydrazide undergoes condensation with furan-2-carbaldehyde (furfural) to yield the title compound:
Reaction Conditions
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Solvent : Anhydrous ethanol or methanol.
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Catalyst : Acetic acid (2–3 drops) to protonate the carbonyl oxygen, enhancing electrophilicity.
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Temperature : Reflux (78–80°C for ethanol).
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Reaction Time : 3–5 hours.
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl:
Stereoselectivity
The (E)-isomer predominates due to steric hindrance between the furan ring and phenoxy group in the (Z)-configuration. The product is isolated by filtration after cooling and washed with cold ethanol.
Optimization and Yield Enhancement
Solvent Effects
Catalytic Additives
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Molecular Sieves (3Å) : Absorb water, shifting equilibrium toward product formation.
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Microwave Assistance : Reduces reaction time to 30 minutes with comparable yields.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol/water (3:1 v/v), yielding pale-yellow crystals.
Chemical Reactions Analysis
2-(4-chloro-2-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones, forming hydrazones or hydrazides.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive agent, with studies exploring its antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is primarily attributed to its ability to interfere with cellular processes by binding to enzymes or receptors, leading to the inhibition of microbial growth or the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Chlorophenoxy-Substituted Hydrazides
2-(4-Chlorophenoxy)-N′-[(E)-(2-hydroxyphenyl)methylene]propanehydrazide
- Molecular Formula : C₁₆H₁₅ClN₂O₃
- Average Mass : 318.757 g/mol .
- Applications : Structural analogs with hydroxyl groups are often explored for antimicrobial or anticancer activity .
2-(4-Chlorophenoxy)-N′-(4-hydroxybenzylidene)propanehydrazide
Table 1: Chlorophenoxy Derivatives Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| Target Compound | Furan-2-ylmethylidene | Not explicitly provided | Links to auxin herbicides; furan π-system |
| 2-(4-Chlorophenoxy)-N′-(2-hydroxyphenyl) | 2-Hydroxyphenyl | 318.757 | Enhanced solubility via –OH group |
| 2-(4-Chlorophenoxy)-N′-(4-hydroxyphenyl) | 4-Hydroxyphenyl | 318.757 | Electron-rich aromatic system |
Furan-Containing Hydrazides
N′-[(E)-2-Furylmethylene]-2-(naphthalen-2-yloxy)acetohydrazide
- Molecular Formula : C₁₈H₁₅N₂O₄
- Key Features : The naphthyloxy group introduces bulkier aromaticity, which may enhance corrosion inhibition by improving adsorption on metal surfaces .
N′-[(E)-furan-2-ylmethylidene]-3-[4-((4-methylbenzyl)oxy)phenyl]-1H-pyrazole-5-carbohydrazide
- Molecular Formula : C₂₄H₂₁N₃O₄
- Applications : Pyrazole-carbohydrazides are studied for anticancer and anti-inflammatory activity due to heterocyclic synergy .
Table 2: Furan-Based Hydrazides
Methoxynaphthalenyl and Carbazolyl Derivatives
(E)-N'-(4-Bromobenzylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide (BPH)
- Molecular Formula : C₂₂H₂₀BrN₂O₂
- Applications : Demonstrated 90.68% corrosion inhibition efficiency for mild steel in HCl, attributed to the methoxynaphthalenyl group’s planar structure and electron-rich sites .
(EZ)-N′-Benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide
- Molecular Formula : C₂₄H₂₀ClN₃O
Fluoro-Biphenyl Hydrazides
(E)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(3,4,5-trimethoxybenzylidene)propanehydrazide
Research Findings and Implications
- Structural-Activity Relationships (SAR): Chlorophenoxy Group: Essential for herbicidal activity (via synthetic auxin mimicry) but requires balancing polarity for bioavailability . Furan vs. Phenyl Substituents: Furan’s lower steric hindrance and higher π-electron density may improve binding to metal surfaces (corrosion inhibition) or biological targets compared to phenyl groups .
- Computational Insights: SwissADME predictions for similar compounds indicate compliance with Lipinski’s rule (oral bioavailability) when molecular weight <500 g/mol and LogP <5 .
Biological Activity
2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H19ClN2O3
- Molecular Weight : 348.81 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Phenoxy Intermediate : Reaction of 4-chloro-2-methylphenol with an appropriate acylating agent.
- Hydrazone Formation : The phenoxy intermediate is then reacted with furan-2-carbaldehyde to form the hydrazone structure.
Antimicrobial Properties
Research indicates that derivatives of hydrazides, including the compound , exhibit significant antimicrobial activity. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 18 |
| Compound B | Escherichia coli | 15 |
| This compound | Pseudomonas aeruginosa | 20 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines have demonstrated its potential to induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 3.5 | Cell cycle arrest at G1 phase |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.
- Receptor Modulation : It could act as a modulator for various receptors, altering signaling pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the effectiveness of various hydrazide derivatives against bacterial infections showed that the compound exhibited a broader spectrum of activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent.
- Cancer Cell Line Study : In a comparative analysis involving several hydrazide derivatives, it was found that this compound had one of the lowest IC50 values against MCF-7 cells, indicating high potency and specificity towards cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
